Bromoacetylarginine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

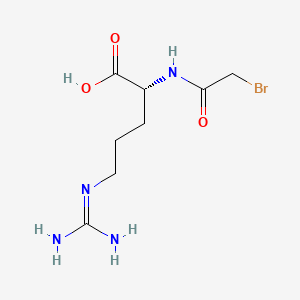

Bromoacetylarginine is a synthetic compound that combines a bromoacetyl group with the amino acid arginine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromoacetyl group allows for unique chemical reactivity, making this compound a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetylarginine can be synthesized through the reaction of arginine with bromoacetic acidThe reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure precision and efficiency. The protected arginine is reacted with bromoacetic acid under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Bromoacetylarginine undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Cyclization: This compound can undergo cyclization reactions to form cyclic peptides or other cyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium hydroxide, nucleophiles such as amines, and oxidizing or reducing agents. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the stability of the compound .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while cyclization reactions can produce cyclic peptides .

Scientific Research Applications

Bromoacetylarginine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: this compound is employed in the study of protein interactions and enzyme mechanisms. It can be used to modify proteins and peptides to investigate their functions.

Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments. It is also used in the study of disease mechanisms and the development of diagnostic tools.

Mechanism of Action

The mechanism of action of bromoacetylarginine involves the interaction of the bromoacetyl group with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This covalent modification can alter the activity or function of the target protein, leading to various biological effects. The specific pathways involved depend on the target protein and the context in which this compound is used .

Comparison with Similar Compounds

Bromoacetylarginine can be compared with other similar compounds, such as:

Chloroacetylarginine: Similar to this compound but with a chloroacetyl group instead of a bromoacetyl group. It has different reactivity and applications.

Iodoacetylarginine: Contains an iodoacetyl group, which provides different chemical properties and reactivity compared to this compound.

Acetylarginine: Lacks the halogen atom, resulting in different reactivity and applications.

This compound is unique due to the presence of the bromoacetyl group, which provides specific reactivity and allows for unique applications in scientific research .

Biological Activity

Bromoacetylarginine is a derivative of the amino acid arginine, which has garnered attention for its potential biological activities, particularly in the context of immunomodulation and cancer research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of this compound

This compound is synthesized by modifying arginine with a bromoacetyl group. This modification alters the compound's interactions within biological systems, particularly affecting its role in nitric oxide synthesis and its influence on cellular signaling pathways.

-

Inhibition of Arginase :

- This compound has been shown to inhibit arginase activity, leading to increased levels of arginine in certain cellular contexts. Arginase typically converts arginine into ornithine and urea, thus limiting the availability of arginine for nitric oxide synthase (NOS) activity. By inhibiting this enzyme, this compound may enhance nitric oxide production, which is crucial for various physiological functions including vasodilation and immune response modulation .

- Impact on Nitric Oxide Production :

1. Immunomodulatory Effects

This compound's ability to modulate immune responses has been documented in several studies:

- T Cell Activation : Research indicates that this compound can enhance T cell proliferation and cytokine production. For instance, studies involving splenocytes have demonstrated that treatment with this compound leads to increased proliferation rates when stimulated with mitogens like Concanavalin A (Con A) .

- Cytokine Profiling : The compound has been shown to alter cytokine profiles in immune cells, promoting a shift towards a more favorable immune response in models of inflammation and infection .

2. Antitumor Activity

This compound has also been investigated for its potential antitumor properties:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Mechanistic Insights : The compound's modulation of arginine metabolism may play a role in its antitumor effects by depriving tumor cells of necessary nutrients while enhancing the immune system's ability to target cancer cells .

Case Study 1: Immunomodulation in Sepsis

A study on septic rats demonstrated that supplementation with this compound improved survival rates and reduced inflammatory markers compared to controls. The treatment led to significant increases in serum levels of NO and improvements in organ function, highlighting its potential as a therapeutic agent in critical care settings.

Case Study 2: Cancer Therapy

In a murine model of breast cancer, administration of this compound resulted in reduced tumor size and enhanced survival rates. Tumor tissues showed increased levels of apoptotic markers and decreased proliferation indices, suggesting that this compound may be effective as an adjunct therapy in cancer treatment protocols.

Data Tables

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Arginase Inhibition | Increased arginine availability | Enhanced NO production |

| T Cell Activation | Enhanced proliferation | Increased cytokines |

| Antitumor Activity | Induction of apoptosis | Reduced tumor growth |

Properties

CAS No. |

31373-68-9 |

|---|---|

Molecular Formula |

C8H15BrN4O3 |

Molecular Weight |

295.13 g/mol |

IUPAC Name |

(2R)-2-[(2-bromoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C8H15BrN4O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m1/s1 |

InChI Key |

ITHXTSANOXLYDY-RXMQYKEDSA-N |

Isomeric SMILES |

C(C[C@H](C(=O)O)NC(=O)CBr)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)CBr)CN=C(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.